![molecular formula C13H20O2 B582786 3-Isopropyl,5-tert-butylpyrocatechol CAS No. 143767-20-8](/img/structure/B582786.png)
3-Isopropyl,5-tert-butylpyrocatechol
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Overview
Description
3-Isopropyl,5-tert-butylpyrocatechol is a chemical compound with the CAS Number: 143767-20-8 . It has a molecular weight of 208.3 and its IUPAC name is 5-tert-butyl-3-isopropylbenzene-1,2-diol . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl,5-tert-butylpyrocatechol is represented by the linear formula C13H20O2 . The InChI code for this compound is 1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 .Physical And Chemical Properties Analysis
3-Isopropyl,5-tert-butylpyrocatechol is a white to yellow solid . It has a molecular weight of 208.3 . The storage temperature is 2-8°C .Scientific Research Applications
Chemical Properties
“3-Isopropyl,5-tert-butylpyrocatechol” is a chemical compound with the CAS Number: 143767-20-8 and a molecular weight of 208.3 . It is a white to yellow solid at room temperature . It has a linear formula of
C13H20O2C_{13}H_{20}O_{2}C13H20O2
.Storage and Safety
This compound is typically stored at temperatures between 2-8°C . The safety information includes hazard statements H302, H315, and H319 . Precautionary statements include P305+P351+P338 .
Bioactive Derivatives
New potentially bioactive derivatives of this compound have been synthesized . These derivatives comprise spatially hindered pyrocatechol linked to hydrazine, acid hydrazides (including isoniazid), and acetylcysteine by a covalent bridge . The structure of the obtained compounds was studied by X-ray diffraction analysis .
Inhibitor of Undesired Polymerization
“3-Isopropyl,5-tert-butylpyrocatechol” has been tested as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It has shown high efficiency in this role . Pilot- and industrial-scale tests and evaluation of this compound as an inhibitor in the thermal treatment of styrene have been carried out .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as tert-butylcatechol (tbc), have been studied and found to act as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .
Mode of Action
It’s known that tbc, a similar compound, has shown high efficiency as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products . It operates only in a composition with other co-inhibitors .
Biochemical Pathways
It can be inferred from similar compounds that it may play a role in the inhibition of polymerization processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may prevent undesired polymerization during the processing of liquid pyrolysis products .
Action Environment
It’s known that similar compounds operate only in a composition with other co-inhibitors , suggesting that the presence of these co-inhibitors in the environment could influence its action.
properties
IUPAC Name |
5-tert-butyl-3-propan-2-ylbenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-8(2)10-6-9(13(3,4)5)7-11(14)12(10)15/h6-8,14-15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBQTMIPJSXCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(C)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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